(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride
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Overview
Description
(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H18Cl2N2 and a molecular weight of 189.13 g/mol . It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a 3,3-dimethylbutan-2-yl moiety. This compound is typically found in the form of a white powder and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride involves the reaction of 3,3-dimethylbutan-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the ketone to the hydrazine derivative. The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to optimize yield and purity. The final product is obtained through filtration, washing, and drying processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Azines or other nitrogen-containing compounds.
Reduction: Amines or reduced nitrogen species.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride involves its interaction with various molecular targets, primarily through its hydrazine group. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- (3,3-Dimethylbutan-2-yl)hydrazine
- (3,3-Dimethylbutan-2-yl)hydrazine monohydrochloride
- (3,3-Dimethylbutan-2-yl)hydrazine trihydrochloride
Uniqueness
(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3,3-dimethylbutan-2-ylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-5(8-7)6(2,3)4;;/h5,8H,7H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGQOMCEXMHIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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